tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate: is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a boronic acid derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The boronic ester group allows for various substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbamates or boronic esters.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, the compound is used as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for the development of drug candidates targeting various diseases .
Industry: In the chemical industry, the compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form carbon-carbon bonds, which is a key step in many organic synthesis processes . The molecular targets and pathways involved include the activation of the boronic ester group and the formation of palladium complexes that facilitate the coupling reactions.
Comparison with Similar Compounds
- tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate .
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
Uniqueness: The uniqueness of tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate lies in its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .
Properties
CAS No. |
736989-88-1 |
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Molecular Formula |
C19H28BNO5 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H28BNO5/c1-17(2,3)24-16(23)21-12-15(22)13-8-10-14(11-9-13)20-25-18(4,5)19(6,7)26-20/h8-11H,12H2,1-7H3,(H,21,23) |
InChI Key |
ATQJBOSFTLBQHM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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